HCT116 Cytotoxicity Profile
In a comparative analysis of monomeric tabersonine-type alkaloids isolated from Melodinus axillaris, 11-hydroxytabersonine displayed the lowest IC50 against HCT116 colorectal cancer cells (19.2 μM), outperforming tabersonine (27.2 μM), 11-methoxytabersonine (25.3 μM), and 19R-hydroxytabersonine (31.4 μM) under identical assay conditions [1]. The 1.4-fold potency advantage over tabersonine and 1.6-fold advantage over 19R-hydroxytabersonine suggest that the hydroxyl group at the 11-position contributes favorably to anti-proliferative activity, whereas methoxylation or hydroxylation at the 19R position is detrimental.
| Evidence Dimension | Cytotoxicity (IC50) against HCT116 human colorectal cancer cells |
|---|---|
| Target Compound Data | 11-Hydroxytabersonine: IC50 = 19.2 μM |
| Comparator Or Baseline | Tabersonine: IC50 = 27.2 μM; 11-Methoxytabersonine: IC50 = 25.3 μM; 19R-Hydroxytabersonine: IC50 = 31.4 μM |
| Quantified Difference | 11-Hydroxytabersonine is 1.4-fold more potent than tabersonine (Δ 8.0 μM), 1.3-fold more potent than 11-methoxytabersonine (Δ 6.1 μM), and 1.6-fold more potent than 19R-hydroxytabersonine (Δ 12.2 μM) |
| Conditions | MTT assay; HCT116 human colorectal cancer cell line; compounds isolated from Melodinus axillaris and tested in parallel |
Why This Matters
For researchers screening natural alkaloids against colorectal cancer, 11-hydroxytabersonine offers the highest baseline potency among this set of structurally analogous monomers, providing a stronger starting point for hit-to-lead optimization than tabersonine or 11-methoxytabersonine.
- [1] Tabakam TG, Makhafola TJ. Plant-Derived Alkaloids as a Potential Source of Treatment for Colorectal Cancer over the Past Five Years: A Comprehensive Review. Plants. 2024;13(19):2723. doi:10.3390/plants13192723. (Data compiled from Du K et al. Bioorg Chem. 2023;140:106841.) View Source
